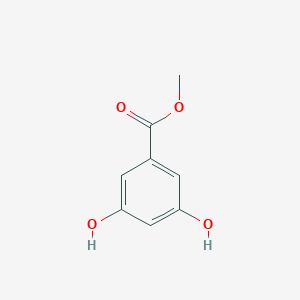

3,5-Dihidroxibenzoato de metilo

Descripción general

Descripción

24, 25-Dihidroxi VD2, también conocido como 24,25-dihidroxivitamina D2, es un metabolito de la vitamina D2. Es un isómero de la vitamina D presente en el cuerpo como 25-hidroxivitamina D. Este compuesto juega un papel importante en el metabolismo de la vitamina D y está involucrado en varios procesos biológicos .

Aplicaciones Científicas De Investigación

24, 25-Dihidroxi VD2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros metabolitos de la vitamina D.

Biología: El compuesto se estudia por su papel en la homeostasis del calcio y el metabolismo óseo.

Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones como la osteoporosis y la enfermedad renal crónica.

Industria: El compuesto se utiliza en la formulación de suplementos de vitamina D y alimentos fortificados

Mecanismo De Acción

24, 25-Dihidroxi VD2 ejerce sus efectos uniéndose al receptor de vitamina D (VDR). Esta unión activa el receptor, que luego regula la expresión de varios genes involucrados en el metabolismo del calcio y el fósforo. El compuesto también interactúa con otros objetivos moleculares y vías, incluida la hormona paratiroidea (PTH) y el factor de crecimiento de fibroblastos 23 (FGF23), para mantener la homeostasis del calcio .

Compuestos Similares:

25-Hidroxivitamina D2: Otro metabolito de la vitamina D2, que es menos hidroxilado en comparación con 24, 25-Dihidroxi VD2.

1,25-Dihidroxivitamina D3: La forma hormonalmente activa de la vitamina D3, que tiene un patrón de hidroxilación diferente.

24,25-Dihidroxivitamina D3: Un compuesto similar con el mismo patrón de hidroxilación pero derivado de la vitamina D3

Singularidad: 24, 25-Dihidroxi VD2 es único debido a su hidroxilación específica en las posiciones 24 y 25, que lo distingue de otros metabolitos de la vitamina D. Esta estructura única le permite jugar un papel distinto en la regulación del metabolismo del calcio y el fósforo .

Análisis Bioquímico

Biochemical Properties

Methyl 3,5-dihydroxybenzoate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair . This interaction suggests that Methyl 3,5-dihydroxybenzoate could potentially influence the process of DNA replication and repair .

Cellular Effects

Methyl 3,5-dihydroxybenzoate has shown to have effects on various types of cells and cellular processes. This indicates that Methyl 3,5-dihydroxybenzoate could influence cell function by participating in the formation of complex structures that can carry and deliver drugs .

Molecular Mechanism

The molecular mechanism of Methyl 3,5-dihydroxybenzoate involves its interactions at the molecular level. It has been found to inhibit the activity of ribonucleotide reductase, suggesting that it may bind to this enzyme and prevent it from carrying out its function . This could lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It has been found that it can be rapidly distributed to all organs after a single intragastric administration in mice . This suggests that Methyl 3,5-dihydroxybenzoate may have a short half-life and high systemic clearance .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 3,5-dihydroxybenzoate have been observed to vary with different dosages . After a single intragastric administration in mice, the pharmacokinetic parameters of Methyl 3,5-dihydroxybenzoate were found to vary depending on the dosage .

Metabolic Pathways

Methyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It has been found to have multiple metabolites and is mainly metabolized through various processes such as the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, and others .

Transport and Distribution

Methyl 3,5-dihydroxybenzoate is transported and distributed within cells and tissues. After a single intragastric administration in mice, it was found to permeate the blood-brain barrier and was rapidly distributed to all organs .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that it can reach various subcellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 24, 25-Dihidroxi VD2 implica la hidroxilación de la vitamina D2. El proceso típicamente incluye el uso de enzimas específicas como la 24-hidroxilasa, que cataliza la hidroxilación en la posición 24 de la molécula de vitamina D2 .

Métodos de Producción Industrial: La producción industrial de 24, 25-Dihidroxi VD2 se lleva a cabo mediante reacciones enzimáticas controladas. El proceso implica el uso de biorreactores donde la enzima 24-hidroxilasa se introduce a la vitamina D2 bajo condiciones óptimas para producir el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: 24, 25-Dihidroxi VD2 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado aún más para producir otros metabolitos.

Reducción: Puede ser reducido bajo condiciones específicas para producir diferentes productos.

Sustitución: Los grupos hidroxilo pueden ser sustituidos por otros grupos funcionales bajo condiciones adecuadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados de 24, 25-Dihidroxi VD2 .

Comparación Con Compuestos Similares

25-Hydroxyvitamin D2: Another metabolite of vitamin D2, which is less hydroxylated compared to 24, 25-Dihydroxy VD2.

1,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3, which has a different hydroxylation pattern.

24,25-Dihydroxyvitamin D3: A similar compound with the same hydroxylation pattern but derived from vitamin D3

Uniqueness: 24, 25-Dihydroxy VD2 is unique due to its specific hydroxylation at the 24th and 25th positions, which distinguishes it from other vitamin D metabolites. This unique structure allows it to play a distinct role in the regulation of calcium and phosphate metabolism .

Actividad Biológica

Methyl 3,5-dihydroxybenzoate, also known as methyl gallate, is a compound of significant interest due to its diverse biological activities. This article explores its various effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Methyl 3,5-dihydroxybenzoate is an ester derived from gallic acid. Its molecular formula is , with a molecular weight of approximately 184.15 g/mol. The compound features two hydroxyl groups at the 3 and 5 positions of the benzene ring, contributing to its biological activity.

1. Antioxidant Activity

Methyl 3,5-dihydroxybenzoate exhibits substantial antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is particularly noted in Caenorhabditis elegans, where it enhances resistance to oxidative stressors and extends lifespan through modulation of the daf-2/daf-16 signaling pathway .

2. Neuroprotective Effects

The compound has been shown to promote neuroprotection and neurotrophic activities. Studies indicate that methyl 3,5-dihydroxybenzoate can induce the differentiation of neural stem cells (NSCs) into immature neurons. This effect is mediated through the activation of key signaling pathways such as MAPK-ERK, which are crucial for neuronal growth and survival .

3. Antimicrobial Properties

Methyl 3,5-dihydroxybenzoate has demonstrated antimicrobial activity against various pathogens. Its derivatives have been explored for their potential in inhibiting bacterial growth and could serve as lead compounds for developing new antibiotics .

The mechanisms underlying the biological activities of methyl 3,5-dihydroxybenzoate include:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage to cells.

- Neurotrophic Mechanism : By activating the MAPK-ERK pathway, methyl 3,5-dihydroxybenzoate promotes the phosphorylation of proteins involved in neuronal differentiation and survival.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes in bacteria.

Case Studies and Experimental Results

Several studies have highlighted the biological activities of methyl 3,5-dihydroxybenzoate:

-

Neuroprotection in NSCs :

- In vitro studies showed that methyl 3,5-dihydroxybenzoate promoted differentiation into cholinergic neurons by inhibiting Akt phosphorylation and activating GSK3β autophosphorylation .

- Transcriptomic analysis revealed significant upregulation of genes associated with neuronal growth upon treatment with this compound.

- Oxidative Stress Resistance :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFYQUEEMZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062208 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-44-9 | |

| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?

A1: Methyl 3,5-dihydroxybenzoate serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using methyl 3,5-dihydroxybenzoate along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized methyl 3,5-dihydroxybenzoate to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].

Q2: How does the structure of methyl 3,5-dihydroxybenzoate influence its ability to form self-assembled structures?

A2: Methyl 3,5-dihydroxybenzoate can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of methyl 3,5-dihydroxybenzoate as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].

Q3: Are there any studies exploring the enzymatic modification of methyl 3,5-dihydroxybenzoate?

A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify methyl 3,5-dihydroxybenzoate. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze methyl 3,5-dihydroxybenzoate along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying methyl 3,5-dihydroxybenzoate and similar compounds for various applications.

Q4: What is the role of methyl 3,5-dihydroxybenzoate in the synthesis of complex natural products?

A4: Methyl 3,5-dihydroxybenzoate serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from methyl 3,5-dihydroxybenzoate []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of methyl 3,5-dihydroxybenzoate as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].

Q5: How does methyl 3,5-dihydroxybenzoate behave in high-temperature ionic liquids?

A5: Interestingly, methyl 3,5-dihydroxybenzoate dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].

Q6: Has methyl 3,5-dihydroxybenzoate been found in any fermented products?

A6: Research has identified methyl 3,5-dihydroxybenzoate as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like methyl 3,5-dihydroxybenzoate.

Q7: Can methyl 3,5-dihydroxybenzoate be used to synthesize dendrimers with specific functionalities?

A7: Yes, researchers have successfully used methyl 3,5-dihydroxybenzoate to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using methyl 3,5-dihydroxybenzoate as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.

Q8: What are the advantages of using methyl 3,5-dihydroxybenzoate in multi-step organic synthesis?

A8: Methyl 3,5-dihydroxybenzoate proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of methyl 3,5-dihydroxybenzoate for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].

Q9: Has methyl 3,5-dihydroxybenzoate been identified in biological samples?

A9: While not explicitly mentioned in the provided research, methyl 3,5-dihydroxybenzoate has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.